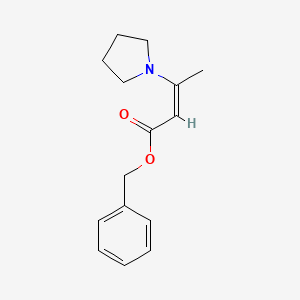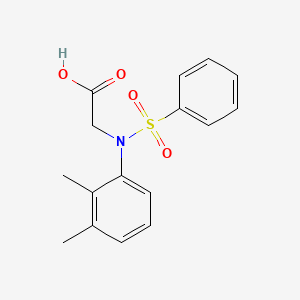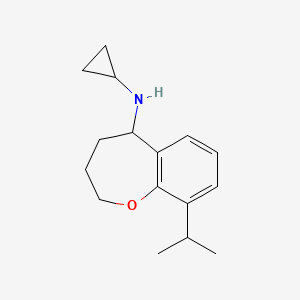![molecular formula C24H31N3OS B2366013 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide CAS No. 392320-17-1](/img/structure/B2366013.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide, also known as TAK-220, is a selective antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that is expressed on various immune cells and plays a crucial role in inflammation and immune responses. TAK-220 has shown potential as a therapeutic agent in various inflammatory and autoimmune diseases.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Activities
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide and related compounds have demonstrated significant antimicrobial and anti-inflammatory activities. Studies have shown that various derivatives of this compound exhibit marked activity against gram-positive bacteria, gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Additionally, certain derivatives have demonstrated good dose-dependent anti-inflammatory activity in vivo using the carrageenan-induced paw edema method in rats (Kadi et al., 2010).
Structural and Interaction Analyses
Research has also focused on the structural aspects and interaction analyses of adamantane-1,3,4-thiadiazole hybrid derivatives. Crystallographic studies and Quantum Theory of Atoms in Molecules (QTAIM) approach have been used to characterize intra- and intermolecular interactions of these compounds. These studies are crucial for understanding the orientation of functional groups and the strength of non-covalent interactions, which can influence the biological activity and stability of these molecules (El-Emam et al., 2020).
Antiproliferative Activities
There is also significant research on the antiproliferative activities of adamantyl-thiadiazole derivatives. These compounds have been tested for their effectiveness against various human tumor cell lines. Some derivatives have shown significant generalized anti-proliferative activity, indicating their potential as therapeutic agents in cancer treatment (Al-Mutairi et al., 2019).
Photodynamic Therapy Applications
Certain derivatives have also been studied for their potential in photodynamic therapy, particularly in the treatment of cancer. For instance, the synthesis and characterization of zinc phthalocyanine derivatives substituted with adamantane-1,3,4-thiadiazole have revealed properties useful for Type II photodynamic therapy mechanisms, such as high singlet oxygen quantum yield (Pişkin et al., 2020).
Anti-Tuberculosis Agents
Additionally, adamantyl-imidazolo-thiadiazoles synthesized using a 'green' synthesis protocol have been investigated as anti-tuberculosis agents. These compounds target Sterol 14α-Demethylase (CYP51), showing potent inhibitory activity against M. tuberculosis (Anusha et al., 2015).
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3OS/c1-23(2,3)21(28)27(15-16-7-5-4-6-8-16)22-26-25-20(29-22)24-12-17-9-18(13-24)11-19(10-17)14-24/h4-8,17-19H,9-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKUQJZGPAINJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


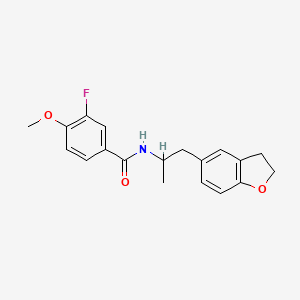
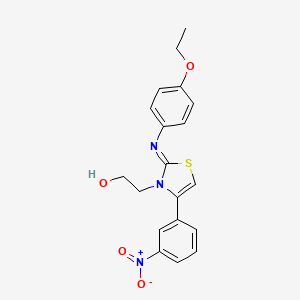
![3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2365933.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)

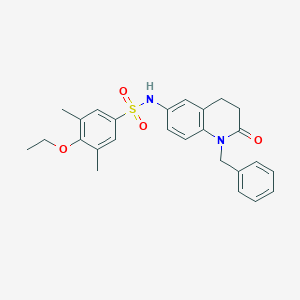
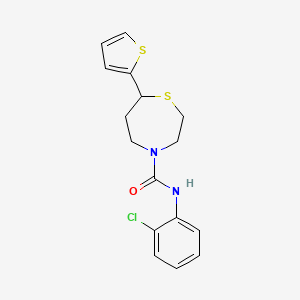
![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
